molecular formula C19H18N4O2 B2821943 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235088-08-0

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2821943
CAS No.: 1235088-08-0
M. Wt: 334.379
InChI Key: BCKGNPRQPOBWTE-UHFFFAOYSA-N
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Description

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is an intricate organic compound with a multifaceted structure comprising various functional groups, including a benzo[d][1,2,3]triazin-4(3H)-one core and a dihydroisoquinoline moiety. This compound’s sophisticated arrangement makes it a compelling subject for studies in synthetic organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multistep synthesis:

  • Formation of the benzo[d][1,2,3]triazin-4(3H)-one ring: Starting from suitable aromatic precursors via nitration, reduction, and subsequent cyclization.

  • Attachment of the dihydroisoquinoline moiety: Through a sequence of substitution and condensation reactions involving intermediates like 3,4-dihydroisoquinoline and acyl chlorides.

Industrial Production Methods

Industrially, this compound's production would leverage high-efficiency catalysts and optimized reaction conditions to achieve high yield and purity. Techniques such as continuous flow chemistry could be employed to streamline the synthesis, reduce reaction times, and enhance scalability.

Chemical Reactions Analysis

Types of Reactions

This compound exhibits several types of reactions, primarily driven by its reactive functional groups:

  • Oxidation: Subject to conditions like potassium permanganate or chromium trioxide, leading to functionalization of the isoquinoline ring.

  • Reduction: Utilizing agents such as sodium borohydride or lithium aluminum hydride to modify carbonyl groups.

  • Substitution: Nucleophilic substitutions primarily targeting the benzo[d][1,2,3]triazin-4(3H)-one ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Nucleophiles: Alkyl halides, aryl halides, various amines

Major Products Formed

The reactions yield various derivatives, with substituted benzo[d][1,2,3]triazin-4(3H)-one and modified dihydroisoquinoline structures being prominent products.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound serves as a building block for creating complex molecular architectures

Biology

In biological research, derivatives of this compound are explored for their bioactive properties, including interactions with enzymes, receptors, and other biomolecules. It holds promise in drug discovery and development, particularly as a scaffold for designing inhibitors or modulators of specific biological pathways.

Medicine

Medically, this compound and its derivatives are investigated for therapeutic potentials, such as anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for fine-tuning to enhance bioavailability and target specificity.

Industry

Industrially, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its robust chemical framework makes it a candidate for developing new materials with enhanced mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2,3-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one: Differs in the position and type of substitution on the isoquinoline ring.

  • 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxobutan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one: Has an additional carbon in the alkyl chain.

Highlighting Uniqueness

What sets 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one apart is its specific arrangement of functional groups, conferring distinctive reactivity and bioactivity profiles. This compound's unique structure makes it a versatile candidate in various research and industrial applications.

Hopefully, this deep dive into the compound helps spark some interest. Anything more you want to explore?

Properties

IUPAC Name

3-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13(23-19(25)16-8-4-5-9-17(16)20-21-23)18(24)22-11-10-14-6-2-3-7-15(14)12-22/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKGNPRQPOBWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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